molecular formula C23H19N3O5 B3733057 N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide

N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide

Cat. No. B3733057
M. Wt: 417.4 g/mol
InChI Key: IFUHRLIWNYYIAP-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide, commonly known as ANMV, is a chemical compound that belongs to the class of nitrobenzamides. ANMV is a potent inhibitor of tubulin polymerization, which is a critical process for cell division. This compound has gained significant attention in scientific research due to its potential applications in cancer therapy.

Mechanism of Action

ANMV exerts its anticancer effects by inhibiting tubulin polymerization, which is a critical process for cell division. By inhibiting tubulin polymerization, ANMV prevents the formation of microtubules, which are essential for the formation of the mitotic spindle during cell division. This results in cell cycle arrest and ultimately leads to cell death.
Biochemical and Physiological Effects:
ANMV has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. ANMV has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ANMV is its potent anticancer activity. It has been shown to have activity against a wide range of cancer cell lines and has synergistic effects when used in combination with other chemotherapeutic agents. However, ANMV also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, ANMV has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on ANMV. One area of interest is the development of more water-soluble analogs of ANMV that can be more easily administered in vivo. Another area of interest is the investigation of ANMV's potential as a treatment for inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of ANMV in humans, which will require clinical trials.

Scientific Research Applications

ANMV has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. ANMV has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[(E)-3-anilino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-31-20-12-10-16(11-13-20)14-21(23(28)24-18-7-3-2-4-8-18)25-22(27)17-6-5-9-19(15-17)26(29)30/h2-15H,1H3,(H,24,28)(H,25,27)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUHRLIWNYYIAP-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide

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